2-Fluoro-4-methoxybenzaldehyde

Catalog No.
S714868
CAS No.
331-64-6
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methoxybenzaldehyde

CAS Number

331-64-6

Product Name

2-Fluoro-4-methoxybenzaldehyde

IUPAC Name

2-fluoro-4-methoxybenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3

InChI Key

UNWQNFJBBWXFBG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C=O)F

Synonyms

4-Methoxy-2-fluorobenzaldehyde; 2-Fluoro-p-anisaldehyde; 2-Fluoro-4-methoxybenzaldehyde;

Canonical SMILES

COC1=CC(=C(C=C1)C=O)F

2-F-4-MBA is not found naturally and is synthesized in laboratories. It holds significance in scientific research due to its unique structure, which allows it to participate in various organic reactions for the preparation of more complex molecules []. These complex molecules can find applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials.


Molecular Structure Analysis

The key feature of 2-F-4-MBA's structure is the presence of both a fluorine (F) atom and a methoxy group (OCH3) on a benzene ring. The F atom is attached at the second position (ortho position) relative to the aldehyde group (CHO), while the methoxy group is located at the fourth position (para position). This specific arrangement creates a molecule with interesting electronic properties []. The electron-withdrawing nature of the fluorine atom reduces the electron density around the benzene ring, while the electron-donating methoxy group counteracts this effect to some extent. This interplay of electron-withdrawing and donating groups influences the reactivity of the molecule.


Chemical Reactions Analysis

2-F-4-MBA is a versatile intermediate used in various organic reactions. Here are some notable examples:

  • Synthesis of Fluorinated Imidazoles: 2-F-4-MBA can be used as a starting material for the synthesis of fluorinated imidazoles, which are important heterocyclic compounds with potential applications in pharmaceuticals.

Reaction:

2-F-4-MBA + Diamines + Reagents -> Fluorinated Imidazoles 
  • Preparation of Aryl Ketones: Condensation of 2-F-4-MBA with ketones can lead to the formation of aryl ketones, another class of valuable intermediates in organic synthesis [].

Reaction (Example):

2-F-4-MBA + Acetone -> 1-(2-fluoro-4-methoxyphenyl)-2-propanone []

Note

Specific reaction conditions and reagents will vary depending on the desired product.


Physical And Chemical Properties Analysis

  • Melting Point: 43-48 °C (literature value) [].
  • Boiling Point: No data readily available.
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and methanol [].
  • Stability: Stable under normal storage conditions (2-8 °C) [].

Synthesis of Fluorinated Heterocycles

-F-4-MBA serves as a valuable building block for the synthesis of diverse fluorinated heterocycles, which are organic compounds containing a ring structure with at least one non-carbon atom. These heterocycles often exhibit unique biological and functional properties, making them attractive targets for drug discovery and material science research. Studies have shown the successful utilization of 2-F-4-MBA in the synthesis of:

  • Fluorine-containing 2,4,5-trisubstituted imidazoles: Imidazoles are a class of five-membered heterocycles with significant biological activity. 2-F-4-MBA can be employed to create fluorinated imidazoles with potential applications in medicinal chemistry [].

Preparation of Fine Chemicals and Pharmaceuticals

-F-4-MBA finds use as a starting material for the synthesis of various fine chemicals and pharmaceuticals. Its unique functional groups (fluorine and methoxy) allow for diverse chemical transformations, making it a versatile building block for the development of complex molecules. Examples include:

  • 1-(2-fluoro-4-methoxyphenyl)-2-propanone: This compound serves as an intermediate in the synthesis of specific pharmaceuticals [].
  • 3-(2-fluoro-4-methoxyphenyl) acrylic acid methyl ester: This molecule finds application in polymer chemistry and material science research [].

Exploration in Material Science

The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups in 2-F-4-MBA makes it an interesting candidate for material science research. Studies have explored its potential in the development of:

  • Polyhydroquinolines (PHQs): PHQs are a class of polymers with interesting optical and electronic properties. 2-F-4-MBA has been used as a building block for the synthesis of specific PHQs with potential applications in organic electronics [].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-4-methoxybenzaldehyde

Dates

Modify: 2023-08-15

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